

Spectroscopic Profile of 2,6-Dimethyl-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-4-methoxybenzoic acid

Cat. No.: B371505

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dimethyl-4-methoxybenzoic acid**. Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of predicted spectroscopic values and experimental data from structurally analogous compounds. This information is intended to serve as a valuable resource for identification, characterization, and as a reference for researchers engaged in drug development and other scientific endeavors.

Introduction

2,6-Dimethyl-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structural features, including the carboxylic acid group, the methoxy substituent, and the dimethylated benzene ring, give rise to a unique spectroscopic fingerprint. Understanding its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles is crucial for its unambiguous identification and for elucidating its role in various chemical and biological processes.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,6-Dimethyl-4-methoxybenzoic acid** alongside experimental data for structurally related molecules to provide a comparative context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) [ppm]
2,6-Dimethyl-4-methoxybenzoic acid (Predicted)	CDCl_3	~11-13 (s, 1H, -COOH), 6.6 (s, 2H, Ar-H), 3.8 (s, 3H, -OCH ₃), 2.4 (s, 6H, -CH ₃)
2,6-Dimethylbenzoic acid	CDCl_3	~11.0 (s, 1H, -COOH), 7.2-7.0 (m, 3H, Ar-H), 2.4 (s, 6H, -CH ₃)
4-Methoxybenzoic acid	DMSO-d_6	~12.7 (s, 1H, -COOH), 7.93 (d, 2H, Ar-H), 7.03 (d, 2H, Ar-H), 3.84 (s, 3H, -OCH ₃)[1]
2,6-Dimethoxybenzoic acid	CDCl_3	~11.0 (s, 1H, -COOH), 7.3 (t, 1H, Ar-H), 6.6 (d, 2H, Ar-H), 3.9 (s, 6H, -OCH ₃)

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) [ppm]
2,6-Dimethyl-4-methoxybenzoic acid (Predicted)	CDCl ₃	~173 (C=O), ~160 (C-OCH ₃), ~138 (C-CH ₃), ~120 (C-COOH), ~112 (Ar-CH), ~55 (-OCH ₃), ~20 (-CH ₃)
2,6-Dimethylbenzoic acid	CDCl ₃	~174 (C=O), ~137 (C-CH ₃), ~134 (C-COOH), ~130 (Ar-CH), ~128 (Ar-CH), ~20 (-CH ₃)
4-Methoxybenzoic acid	DMSO-d ₆	167.5 (C=O), 163.2 (C-OCH ₃), 131.5 (Ar-CH), 123.5 (C-COOH), 114.1 (Ar-CH), 55.8 (-OCH ₃)
2,6-Dimethoxybenzoic acid	CDCl ₃	~168 (C=O), ~158 (C-OCH ₃), ~132 (Ar-CH), ~108 (C-COOH), ~105 (Ar-CH), ~56 (-OCH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹) for 2,6-Dimethyl-4-methoxybenzoic acid	Characteristic Range (cm ⁻¹) for Aromatic Carboxylic Acids
O-H stretch (Carboxylic acid)	~3300-2500 (broad)	3300-2500 (broad)
C-H stretch (Aromatic)	~3100-3000	3100-3000
C-H stretch (Aliphatic)	~2980-2850	2980-2850
C=O stretch (Carboxylic acid)	~1710-1680	1725-1680
C=C stretch (Aromatic)	~1600, ~1475	~1600, ~1475
C-O stretch (Carboxylic acid & Ether)	~1300-1200, ~1100-1000	1320-1210 (Carboxylic acid), 1275-1200 (Aryl ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
180	[M] ⁺ (Molecular Ion)
165	[M - CH ₃] ⁺
163	[M - OH] ⁺
135	[M - COOH] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

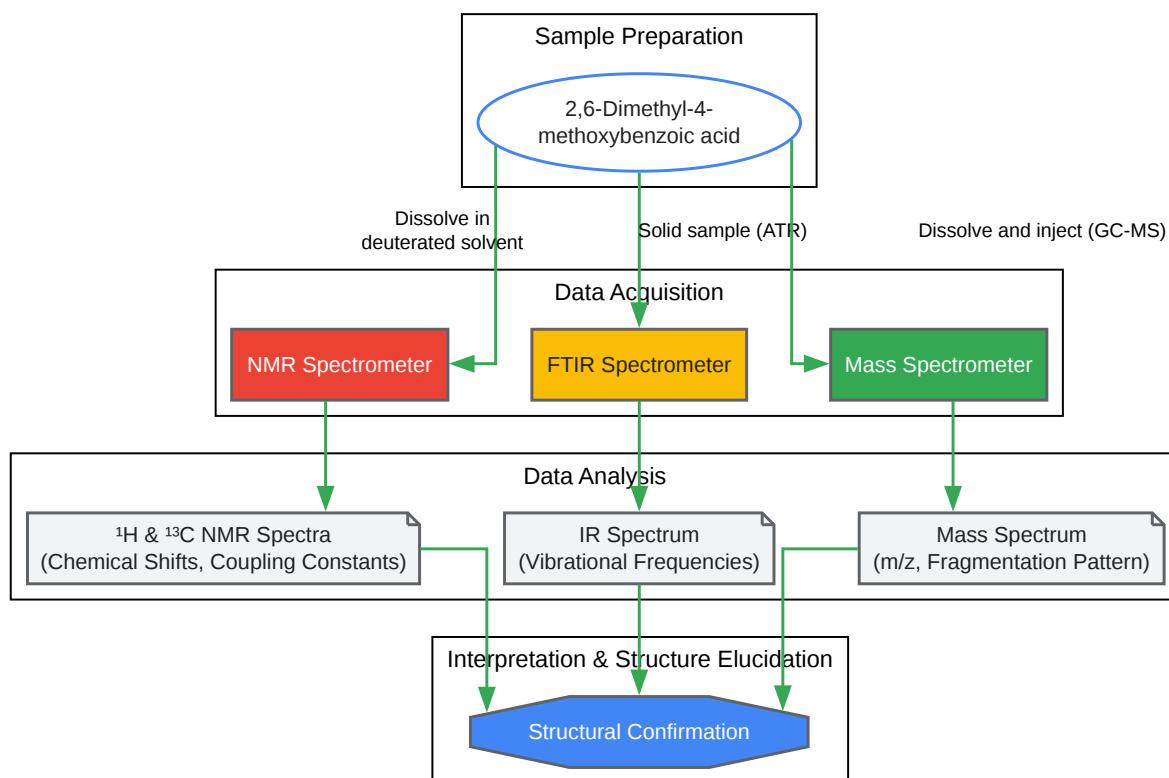
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition: A standard proton NMR spectrum is acquired using a single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. A larger number of scans is typically required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)


- Sample Introduction: For a compound like **2,6-Dimethyl-4-methoxybenzoic acid**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared.
- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions: A suitable capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g.,

250 °C) to ensure separation of the analyte from any impurities.

- **MS Conditions:** The mass spectrometer is operated in EI mode, typically at 70 eV. The mass range is set to scan from a low m/z (e.g., 40) to a value that will encompass the molecular ion (e.g., 200).

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

This diagram outlines the process from sample preparation through data acquisition and analysis to the final structural confirmation of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethyl-4-methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b371505#spectroscopic-data-for-2-6-dimethyl-4-methoxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

